2-amino-2-(2-chlorophenyl)propanoic Acid 2-amino-2-(2-chlorophenyl)propanoic Acid
Brand Name: Vulcanchem
CAS No.: 500698-02-2
VCID: VC7113675
InChI: InChI=1S/C9H10ClNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13)
SMILES: CC(C1=CC=CC=C1Cl)(C(=O)O)N
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63

2-amino-2-(2-chlorophenyl)propanoic Acid

CAS No.: 500698-02-2

Cat. No.: VC7113675

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63

* For research use only. Not for human or veterinary use.

2-amino-2-(2-chlorophenyl)propanoic Acid - 500698-02-2

Specification

CAS No. 500698-02-2
Molecular Formula C9H10ClNO2
Molecular Weight 199.63
IUPAC Name 2-amino-2-(2-chlorophenyl)propanoic acid
Standard InChI InChI=1S/C9H10ClNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13)
Standard InChI Key AASPGTOXCQXNOQ-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1Cl)(C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propanoic acid backbone substituted with an amino group and a 2-chlorophenyl ring at the α-carbon (Figure 1). The SMILES notation CC(C1=CC=CC=C1Cl)(C(=O)O)N\text{CC(C1=CC=CC=C1Cl)(C(=O)O)N} underscores its branched structure, while the InChIKey AASPGTOXCQXNOQ-UHFFFAOYSA-N provides a unique identifier for computational studies . Chirality arises from the α-carbon, yielding enantiomers critical for biological activity. PubChem lists the DL-form (racemic mixture), though enantioselective synthesis remains an area of exploration .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight199.63 g/mol
Molecular FormulaC9H10ClNO2\text{C}_9\text{H}_{10}\text{ClNO}_2
IUPAC Name2-amino-2-(2-chlorophenyl)propanoic acid
SMILESCC(C1=CC=CC=C1Cl)(C(=O)O)N
Melting PointNot reported

Synthesis and Manufacturing

Enantioselective Synthesis

Recent advances leverage biocatalysts for asymmetric synthesis. The enzymatic resolution of racemic mixtures, as demonstrated in , involves lipases or esterases to hydrolyze specific enantiomers. For example, incubating a racemic ester with Candida antarctica lipase B selectively deprotects the (R)-enantiomer, yielding enantiopure 2-amino-2-(2-chlorophenyl)propanoic acid after acid hydrolysis . Reaction conditions (pH 7–9, 30–50°C) optimize enzyme activity while minimizing racemization .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
AlkylationK2_2CO3_3, CH3_3CN, rt62%
Enzymatic ResolutionLipase B, pH 8, 40°C45% ee
DeprotectionHCl/EtOAc85%

Future Directions

Chirality and Bioactivity

Resolving enantiomers and testing their antiplatelet activity could unveil structure-activity relationships. Molecular docking studies using the P2Y12_{12} receptor (PDB: 4NTJ) may predict which enantiomer favors binding.

Formulation Strategies

Encapsulation in lipid nanoparticles or conjugation to polyethylene glycol (PEG) could enhance solubility and half-life. Preliminary data in show PEGylated analogs increasing bioavailability by 40% in murine models.

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